Product packaging for Hex-3-ene-1,2,6-triol(Cat. No.:CAS No. 188783-21-3)

Hex-3-ene-1,2,6-triol

Cat. No.: B14269454
CAS No.: 188783-21-3
M. Wt: 132.16 g/mol
InChI Key: XYIATLHHXQNGDQ-UHFFFAOYSA-N
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Description

Hex-3-ene-1,2,6-triol is a chemical compound of interest in organic synthesis and materials science research. Please note that the specific properties and applications for this exact unsaturated triol are not fully characterized in the available literature. Research on similar saturated triols, such as 1,2,6-Hexanetriol, suggests potential areas of investigation. These related compounds are utilized as solvents, humectants, and viscosity-controlling agents in various formulations . They also serve as valuable building blocks (polyols) in polymer chemistry, for instance in the synthesis of polyurethanes, alkyd resins, and as crosslinkers in polyesters . Researchers are exploring the conversion of biomass-derived platform chemicals into valuable polyols like hexanetriols, highlighting their relevance in developing sustainable chemicals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B14269454 Hex-3-ene-1,2,6-triol CAS No. 188783-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188783-21-3

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

hex-3-ene-1,2,6-triol

InChI

InChI=1S/C6H12O3/c7-4-2-1-3-6(9)5-8/h1,3,6-9H,2,4-5H2

InChI Key

XYIATLHHXQNGDQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C=CC(CO)O

Origin of Product

United States

Structural and Stereochemical Analysis of Hex 3 Ene 1,2,6 Triol

Elucidation of Molecular Architecture and Functional Groups

Hex-3-ene-1,2,6-triol consists of a hexane (B92381) backbone. A double bond is located between the third and fourth carbon atoms, making it an alkene. Three hydroxyl (-OH) groups are attached to the first, second, and sixth carbon atoms, classifying it as a triol. The presence of both an alkene and alcohol functionalities makes it a versatile chemical intermediate.

Table 1: Structural Features of this compound

FeatureDescription
Molecular Formula C₆H₁₂O₃
IUPAC Name This compound
Carbon Backbone 6-carbon chain
Functional Groups Alkene (C=C), Primary Alcohol (-CH₂OH), Secondary Alcohol (-CHOH)
Location of Double Bond Between C-3 and C-4
Location of Hydroxyl Groups C-1, C-2, and C-6

Investigation of Geometric Isomerism (cis/trans) around the Alkene Moiety

The carbon-carbon double bond at the C-3 position restricts rotation, giving rise to geometric isomerism, also known as cis/trans isomerism. chemistry-teaching-resources.com The arrangement of the substituents attached to the double-bonded carbons determines whether the isomer is cis or trans.

cis-Hex-3-ene-1,2,6-triol (or (Z)-Hex-3-ene-1,2,6-triol): In this isomer, the higher priority groups on each carbon of the double bond are on the same side.

trans-Hex-3-ene-1,2,6-triol (or (E)-Hex-3-ene-1,2,6-triol): In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. docbrown.info

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z notation. For this compound, the ethyl group (containing the diol) on C-3 and the ethyl alcohol group on C-4 are the substituents on the double bond.

Table 2: Geometric Isomers of this compound

IsomerSpatial Arrangement of Substituents
cis (Z) The two larger substituent groups are on the same side of the double bond.
trans (E) The two larger substituent groups are on opposite sides of the double bond.

Analysis of Chiral Centers and Enantiomeric/Diastereomeric Forms

The presence of chiral centers in this compound leads to the existence of multiple stereoisomers. A chiral center is a carbon atom attached to four different groups. chemistrysteps.com

Rationale for Stereoisomerism in this compound

This compound has two chiral centers at the C-1 and C-2 positions, where the hydroxyl groups are attached. The presence of these two chiral centers means that the molecule can exist in different stereoisomeric forms. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.orgkhanacademy.org In this case, with two chiral centers, there is a possibility of 2² = 4 stereoisomers for each geometric isomer (cis and trans).

These stereoisomers can be classified as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com

The four possible stereoisomers for each geometric form arise from the different spatial arrangements (R or S configuration) at each chiral center. The R/S configuration is determined using the Cahn-Ingold-Prelog priority rules. youtube.comlibretexts.org

Theoretical Considerations for Stereoisomer Conformations

The possible combinations of configurations for the two chiral centers (C1 and C2) are (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). This leads to two pairs of enantiomers for each of the cis and trans isomers. For example, for the trans isomer, the (1R, 2R)-trans-hex-3-ene-1,2,6-triol and (1S, 2S)-trans-hex-3-ene-1,2,6-triol are enantiomers. The relationship between (1R, 2R)-trans-hex-3-ene-1,2,6-triol and (1R, 2S)-trans-hex-3-ene-1,2,6-triol is diastereomeric.

Synthetic Pathways and Methodologies for Hex 3 Ene 1,2,6 Triol

Direct Synthesis Approaches

Direct synthesis of Hex-3-ene-1,2,6-triol remains a largely unexplored area of research, with no specific established methods.

Formation via Radiolysis of Precursor Molecules

Currently, there is no available scientific literature detailing the formation of this compound through the radiolysis of precursor molecules. This method, which involves the use of ionizing radiation to induce chemical changes, has been applied to carbohydrates for the formation of various products, but specific application to yield this compound has not been reported.

Exploration of Novel Synthetic Routes

The development of novel synthetic routes for this compound would likely involve leveraging the chemistry of readily available starting materials. One potential, though underexplored, avenue could be the partial reduction and hydrolysis of a suitable precursor. For instance, the synthesis of the saturated analogue, 1,2,6-Hexanetriol, is achieved through the catalytic hydrogenation of 2-hydroxyadipaldehyde, which itself is derived from the acid hydrolysis of acrolein dimer. wikipedia.orggoogle.com A similar strategy for the unsaturated target would require a precursor with a pre-existing double bond at the C3 position.

Another approach could involve the cyclotrimerization of alkyne fatty acid esters followed by reduction, a method used to synthesize biobased aromatic triols. researchgate.net Adapting this for a non-aromatic, unsaturated triol like this compound would necessitate significant modification of the starting materials and reaction conditions.

Indirect Synthesis via Functional Group Transformations

Indirect methods offer a more plausible, albeit complex, route to this compound by modifying related compounds.

Derivatization from Related Unsaturated Polyols

The synthesis of this compound could be envisioned through the derivatization of other unsaturated polyols. For example, methods exist for the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes. researchgate.net This involves the oxidation of the olefin moiety to create a diol, followed by further reactions to introduce the third hydroxyl group. While not directly applied to this compound, this methodology provides a framework for the introduction of adjacent hydroxyl groups to an unsaturated carbon chain.

Similarly, the synthesis of enantiopure triols from racemic Baylis-Hillman adducts using a diastereoselective peroxidation reaction has been demonstrated. nih.gov This process involves resolving enantiomers and then establishing the configuration of a tertiary hydroxyl group. Adapting such a strategy would depend on the availability of a suitable unsaturated precursor that could be functionalized to introduce the required hydroxyl groups at positions 1, 2, and 6.

Strategies for Introducing the Unsaturated Triol Motif

Introducing the specific unsaturated triol motif of this compound requires precise control over the placement of both the double bond and the hydroxyl groups. General strategies for synthesizing polyols often involve the epoxidation of unsaturated fatty acids followed by ring-opening, or the use of transition metal-catalyzed reactions. google.comfrontiersin.org For instance, palladium-catalyzed cyclization of unsaturated polyols can lead to hydroxylated tetrahydrofuran (B95107) derivatives, demonstrating a method to manipulate hydroxylated alkenes. researchgate.net

A potential strategy could involve starting with a precursor that already contains some of the required functionality, such as (Z)-hex-3-ene-1,6-diol. chemsrc.com Selective oxidation or hydroxylation at the 1 and 2 positions would be necessary to complete the synthesis.

Stereoselective and Asymmetric Synthesis Strategies

Achieving stereocontrol in the synthesis of this compound, which has chiral centers at C1 and C2, is a significant challenge. Asymmetric synthesis strategies are crucial for obtaining specific stereoisomers.

The Sharpless asymmetric dihydroxylation is a powerful tool for the enantioselective synthesis of diols from alkenes. researchgate.net This could potentially be applied to a precursor like hex-1,3-diene to install the 1,2-diol functionality stereoselectively. Subsequent functionalization at the C6 position would be required.

Another approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (R)-hex-3-ene-1,5-diol has been achieved using a tandem asymmetric conjugate addition and stereospecific Meisenheimer rearrangement. rsc.org This highlights a method to control stereochemistry in a molecule with a similar carbon backbone.

Furthermore, stereocontrolled routes to related compounds like 4-benzylaminohex-5-ene-1,2,3-triol have been developed from chiral nonracemic cis- or trans-α,β-epoxyimine precursors. acs.org Such strategies, which rely on the controlled opening of epoxide rings, could be adapted to install the desired stereochemistry in this compound.

Application of Chiral Auxiliaries and Catalysts in Triol Synthesis

The synthesis of chiral polyhydroxylated compounds, such as triols, frequently employs chiral auxiliaries and catalysts to direct the stereochemical outcome of key reactions. sigmaaldrich.comyork.ac.uk Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, influencing the stereoselectivity of subsequent reactions. After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.comyork.ac.uk

A prominent example of asymmetric catalysis in the synthesis of polyols is the Sharpless Asymmetric Epoxidation. jiwaji.edu This reaction converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. The stereochemistry of the resulting epoxide is determined by the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) catalyst used in conjunction with titanium tetra(isopropoxide). jiwaji.eduharvard.edu This method has been instrumental in the synthesis of various complex molecules, including L-hexoses and the natural product Venustatriol. jiwaji.eduharvard.edu The resulting chiral epoxides are versatile intermediates that can be opened to form diols and subsequently elaborated into triols. jiwaji.edu

Another powerful catalytic method is the Sharpless Asymmetric Dihydroxylation (SAD), which converts alkenes into vicinal diols with high enantioselectivity. msu.eduencyclopedia.pub This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. encyclopedia.pub The resulting diols can then be further functionalized to produce triols. The choice of substrate can be less restrictive for SAD compared to asymmetric epoxidation, making it a valuable alternative. msu.edu

In some synthetic strategies, chiral auxiliaries derived from readily available natural products like levoglucosenone (B1675106) have been developed and used in reactions such as the Diels-Alder cycloaddition to control stereochemistry. conicet.gov.ar Similarly, chiral ligands derived from terpenes like (+)-sabinol have been synthesized and used as catalysts in reactions such as the addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols that can be precursors to triols. mdpi.com

The table below summarizes some catalysts and auxiliaries used in the synthesis of chiral polyols.

Catalyst/AuxiliaryReaction TypeApplication
Titanium tetra(isopropoxide) / Diethyltartrate (DET)Sharpless Asymmetric EpoxidationConversion of allylic alcohols to chiral 2,3-epoxyalcohols. jiwaji.eduharvard.edu
Osmium Tetroxide / Chiral Quinine LigandSharpless Asymmetric DihydroxylationConversion of alkenes to chiral vicinal diols. msu.eduencyclopedia.pub
(-)-MenthoneChiral AuxiliaryResolution of racemic Baylis-Hillman adducts for triol synthesis. nih.gov
Levoglucosenone DerivativeChiral AuxiliaryAsymmetric Diels-Alder reactions. conicet.gov.ar
(+)-Sabinol DerivativesChiral LigandsCatalytic enantioselective addition of diethylzinc to aldehydes. mdpi.com

Diastereoselective and Enantioselective Approaches to this compound Isomers

The controlled synthesis of specific isomers of this compound and related polyols relies heavily on diastereoselective and enantioselective methodologies. These approaches aim to selectively form one or a limited number of stereoisomers out of many possibilities.

A flexible and stereoselective route to access isomers of 4-benzylaminohex-5-ene-1,2,3-triol has been developed from chiral nonracemic cis- or trans-α,β-epoxyimine precursors. acs.org This method allows for the potential synthesis of all eight isomers in a few steps. acs.org Key to this approach is the regio- and diastereocontrolled opening of the epoxide ring. Direct aqueous acidic treatment leads to exclusive C-2 hydrolysis, while a carboxylation/intramolecular cyclization sequence using ammonium (B1175870) carbonate facilitates regio- and stereocontrolled C-3 epoxide opening. acs.org

The Sharpless Asymmetric Epoxidation is a cornerstone for enantioselective synthesis in this context. up.ac.za For instance, in the synthesis of a building block for the fumonisins, (3S,4R,5R)-5-methylnonane-1,3,4-triol, the Sharpless asymmetric epoxidation was a key reaction for establishing the required stereogenic centers. up.ac.za Similarly, the synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol utilizes a proline-catalyzed α-aminooxylation, a (Z)-selective Wittig olefination, and a Sharpless asymmetric epoxidation to achieve the desired stereochemistry. juniperpublishers.com

Diastereoselective reductions of unsaturated ketones are another important tool. For example, the stereoselective reduction of steroidal 4-ene-3-ketones using chiral modifiers can lead to specific diastereomers of the corresponding alcohols. nih.gov While not directly synthesizing this compound, these methods demonstrate the principle of achieving diastereoselectivity in the reduction of α,β-unsaturated ketones, a structural motif relevant to precursors of unsaturated triols. nih.gov The use of Lewis acids like titanium tetrachloride (TiCl₄) can also mediate highly diastereoselective reductions of 1,3-diketones to syn-1,3-diols. researchgate.net

The table below outlines some diastereoselective and enantioselective reactions used in the synthesis of polyols.

ReactionReagents/CatalystOutcome
Epoxide Ring OpeningAqueous Acid or (NH₄)₂CO₃Regio- and diastereocontrolled synthesis of aminotriols. acs.org
Sharpless Asymmetric EpoxidationTi(Oi-Pr)₄, (-)-DIPT, TBHPEnantioselective synthesis of chiral epoxides. up.ac.zajuniperpublishers.com
Diastereoselective ReductionChiral Modifiers (e.g., prolinate anions)Diastereoselective hydrogenation of α,β-unsaturated ketones. nih.gov
Diastereoselective ReductionBH₃-Pyridine Complex, TiCl₄Highly diastereoselective synthesis of syn-1,3-diols from 1,3-diketones. researchgate.net
Diastereoselective PeroxidationCobalt-catalyzedEstablishment of a tertiary hydroxyl group configuration. nih.gov

Role of Protecting Group Strategies in Stereocontrol

Protecting groups are crucial in the multi-step synthesis of complex molecules like this compound, not only to mask reactive functional groups but also to influence the stereochemical outcome of reactions. The strategic introduction and removal of these groups are fundamental to achieving stereocontrol.

Silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of formation and selective removal. chem-station.compearson.com Bulky silyl groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) can be used to selectively protect less sterically hindered primary alcohols in the presence of secondary or tertiary alcohols. chem-station.comresearchgate.net This selectivity allows for the sequential functionalization of different hydroxyl groups within a polyol. The relative stability of different silyl ethers to acidic or fluoride-based deprotection conditions (e.g., TBAF) allows for their orthogonal removal, a key strategy in complex syntheses. chem-station.comnih.gov

In the synthesis of a C1-C15 aldehyde fragment for a complex natural product, protecting group manipulation was key. rsc.org For instance, after a boron-mediated aldol (B89426) reaction, selective desilylation of a ketone intermediate was used to construct a spiroacetal. rsc.org The choice of protecting groups and the sequence of their removal are critical for directing the formation of specific stereocenters and intermediates.

The synthesis of polyhydroxylated chains can also involve temporary silicon-tethered ring-closing metathesis (TST-RCM). liverpool.ac.uk This strategy uses a temporary silicon tether to control the stereoselectivity of reactions like hydroboration, dihydroxylation, or epoxidation on the tethered molecule, leading to polyoxygenated motifs with high stereocontrol. liverpool.ac.uk

The table below lists common protecting groups for alcohols and their typical deprotection methods.

Protecting GroupAbbreviationCommon Deprotection Reagents
Trimethylsilyl (B98337)TMSAcid, Fluoride Ion (e.g., TBAF) chem-station.comlibretexts.org
tert-ButyldimethylsilylTBDMSAcid, Fluoride Ion (e.g., TBAF) chem-station.comlibretexts.org
TriisopropylsilylTIPSAcid, Fluoride Ion (e.g., TBAF) chem-station.comlibretexts.org
tert-ButyldiphenylsilylTBDPSAcid, Fluoride Ion (e.g., TBAF) chem-station.com
BenzylBnHydrogenolysis
TetrahydropyranylTHPAcid libretexts.org

Chemical Reactivity and Mechanistic Investigations of Hex 3 Ene 1,2,6 Triol

Reactions Involving the Alkene Moiety

The reactivity of the C=C double bond in Hex-3-ene-1,2,6-triol is influenced by its position within the carbon chain and the presence of adjacent hydroxyl groups. These factors can affect both the rate and stereoselectivity of addition reactions.

The catalytic hydrogenation of the double bond in this compound is expected to yield 1,2,6-hexanetriol. This reduction is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst. chemistrytalk.org

The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. masterorganicchemistry.com The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. chemistrytalk.orgmasterorganicchemistry.com For an acyclic alkene like this compound, this results in specific stereochemical outcomes depending on the geometry of the starting alkene (cis or trans).

Furthermore, the presence of the allylic hydroxyl group at C-2 can direct the stereochemical course of the hydrogenation. In the asymmetric transfer hydrogenation of allylic alcohols, catalysts can interact with the hydroxyl group to deliver hydrogen to a specific face of the double bond, leading to a high degree of enantioselectivity. core.ac.ukshu.edu Ruthenium-based catalysts, for example, are known to facilitate such stereoselective reductions. core.ac.uk

Table 1: Predicted Hydrogenation Reactions of this compound Isomers

Starting MaterialCatalystReagentsPredicted Major Product
(Z)-Hex-3-ene-1,2,6-triolPd/CH₂(2R,3R)- or (2S,3S)-1,2,6-Hexanetriol (racemic)
(E)-Hex-3-ene-1,2,6-triolPtO₂H₂(2R,3S)- or (2S,3R)-1,2,6-Hexanetriol (meso-like)
Racemic this compoundChiral Ru-complexIsopropyl alcoholEnantioenriched 1,2,6-Hexanetriol

Note: The stereochemical outcomes are predictions based on established principles of catalytic hydrogenation and may require experimental verification.

The double bond of this compound is susceptible to oxidation, leading to the formation of epoxides or additional diol functionalities.

Epoxidation: The reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, yielding 3,4-epoxyhexane-1,2,6-triol. This reaction is stereospecific, meaning a cis-alkene will give a cis-epoxide and a trans-alkene will give a trans-epoxide. vaia.comlibretexts.org The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. youtube.com

Dihydroxylation: The conversion of the alkene to a vicinal diol would result in hexane-1,2,3,4,6-pentaol. This transformation is commonly achieved using osmium tetroxide (OsO₄). masterorganicchemistry.com The reaction proceeds via a syn-addition mechanism, forming a cyclic osmate ester intermediate which is then cleaved to give the diol. masterorganicchemistry.comdur.ac.uk

For allylic alcohols like this compound, the stereochemical outcome of dihydroxylation can be highly selective. The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, can produce vicinal diols with high enantioselectivity. nih.govencyclopedia.pub The presence of the existing hydroxyl group at C-2 can also direct the incoming oxidant to the same face of the double bond, a phenomenon known as directed dihydroxylation, often enhanced by reagents like OsO₄/TMEDA. acs.orgresearchgate.net

Table 2: Predicted Oxidation Reactions of this compound

Reaction TypeReagent(s)Predicted ProductKey Features
Epoxidationm-CPBA3,4-Epoxyhexane-1,2,6-triolStereospecific; cis/trans geometry is retained.
syn-DihydroxylationOsO₄, NMO (Upjohn)Hexane-1,2,3,4,6-pentaolsyn-addition of two hydroxyl groups.
Asymmetric DihydroxylationAD-mix-α or AD-mix-βEnantioenriched Hexane-1,2,3,4,6-pentaolHigh enantioselectivity controlled by the chiral ligand. nih.gov

The alkene in this compound can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).

Halogenation: The addition of a halogen like bromine (Br₂) across the double bond would yield 3,4-dihalo-1,2,6-hexanetriol. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. The presence of hydroxyl groups in the molecule could potentially lead to the formation of halohydrins if water or the alcohol itself acts as a nucleophile to open the halonium ion.

Hydrohalogenation: The addition of a hydrohalic acid like HBr will follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon. For the symmetrical 3-hexene (B12438300) core, this would lead to a mixture of 3-halo and 4-halo products. However, the electronic influence of the hydroxyl groups could affect the regioselectivity of this addition.

It is also important to consider that the hydroxyl groups can be substituted by halogens under certain conditions, for example, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). pressbooks.pubresearchgate.net

The double bond in this compound can act as a dienophile in a [4+2] cycloaddition reaction, such as the Diels-Alder reaction. organic-chemistry.org In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.

The reactivity of this compound as a dienophile is influenced by its electronic properties. The presence of alkyl and hydroxyl groups, which are electron-donating, makes the double bond relatively electron-rich. iitk.ac.in Therefore, it would be expected to react most efficiently with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. wikipedia.org The stereochemistry of the Diels-Alder reaction is highly controlled, with the geometry of the dienophile being retained in the product. libretexts.org

Reactions Involving Hydroxyl Groups

This compound possesses three hydroxyl groups: two primary (at C-1 and C-6) and one secondary (at C-2). These groups can undergo typical alcohol reactions, such as esterification and etherification. The relative reactivity of these hydroxyl groups is expected to be primary > secondary, due to steric hindrance.

Esterification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids (Fischer esterification), or more efficiently, with more reactive acyl chlorides or acid anhydrides. chemguide.co.uksparkl.me The reaction with an acyl chloride, such as ethanoyl chloride, is typically rapid and exothermic, producing the corresponding ester and hydrogen chloride gas. savemyexams.comlibretexts.org By controlling the stoichiometry of the acylating agent, it may be possible to selectively esterify the more reactive primary hydroxyl groups over the secondary one.

Etherification: The formation of ethers from the hydroxyl groups can be achieved through methods like the Williamson ether synthesis. cdnsciencepub.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. cdnsciencepub.com In the context of a polyol like this compound, intramolecular etherification could also be a possibility, potentially leading to cyclic ethers. Studies on polyols have shown that it is possible to achieve high yields of ethers, though sometimes mixtures of partially and fully etherified products are obtained. cdnsciencepub.comcdnsciencepub.com

Table 3: Predicted Reactions of the Hydroxyl Groups in this compound

Reaction TypeReagent(s)Predicted Product TypeNotes
EsterificationAcyl Chloride (e.g., CH₃COCl)Polyester (B1180765)Vigorous reaction; can potentially be controlled for selective esterification. libretexts.org
EsterificationCarboxylic Acid (e.g., CH₃COOH), H⁺ catalystPolyesterReversible reaction; often requires removal of water to drive to completion.
EtherificationNaH, then Alkyl Halide (e.g., CH₃I)PolyetherWilliamson ether synthesis; potential for a mixture of products depending on stoichiometry. cdnsciencepub.com

Selective Functionalization of Primary, Secondary, and Tertiary Hydroxyls

The selective functionalization of the hydroxyl groups in this compound, a molecule possessing primary, secondary, and allylic hydroxyls, presents a significant synthetic challenge and opportunity. The differing reactivity of these hydroxyl groups allows for controlled, stepwise modifications, enabling the synthesis of complex molecular architectures. The primary hydroxyl at the C6 position is generally the most accessible and reactive towards sterically demanding reagents. The secondary hydroxyl at the C2 position and the allylic primary hydroxyl at the C1 position exhibit nuanced reactivity influenced by steric hindrance and electronic effects from the adjacent double bond.

Research into the selective functionalization of polyols has established a general order of reactivity, which can be extrapolated to this compound. Typically, primary hydroxyls are more reactive than secondary hydroxyls in esterification, etherification, and silylation reactions due to reduced steric hindrance. However, the presence of the double bond at C3-C4 can influence the reactivity of the C1 and C2 hydroxyls.

Illustrative Data on Selective Functionalization:

To illustrate the potential for selective functionalization, the following hypothetical data table outlines the expected outcomes for the monoprotection of this compound with a bulky protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), under various conditions.

ReagentBaseSolventTemperature (°C)Major Monosubstituted ProductMinor Monosubstituted Product(s)
TBDMSClImidazoleDMF06-O-TBDMS-hex-3-ene-1,2-diol1-O-TBDMS-hex-3-ene-2,6-diol
TBDMSClEt3NCH2Cl2256-O-TBDMS-hex-3-ene-1,2-diol1-O-TBDMS-hex-3-ene-2,6-diol, 2-O-TBDMS-hex-3-ene-1,6-diol
TBDMSClPyridinePyridine25Mixture of 1- and 6-O-TBDMS ethers2-O-TBDMS-hex-3-ene-1,6-diol

This table is a hypothetical representation based on general principles of organic chemistry and is intended for illustrative purposes.

Intramolecular Cyclization Reactions to Form Heterocycles

The structure of this compound is well-suited for intramolecular cyclization reactions to form a variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. frontiersin.orgnih.gov The presence of multiple hydroxyl groups and a double bond allows for different ring-closing strategies, leading to the formation of five- or six-membered rings containing oxygen.

The specific heterocycle formed depends on the reaction conditions and the activation of specific hydroxyl groups. For instance, activation of the C6-hydroxyl group, followed by nucleophilic attack by the C1- or C2-hydroxyl, could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans, respectively. The double bond can also participate in cyclization reactions, such as iodocyclization, to generate functionalized cyclic ethers.

Examples of Potential Intramolecular Cyclization Reactions:

Acid-catalyzed cyclization: Treatment with a strong acid could promote the protonation of one of the hydroxyl groups, followed by intramolecular attack by another hydroxyl to form a cyclic ether.

Williamson ether synthesis: Selective activation of one hydroxyl group as a leaving group (e.g., by conversion to a tosylate) would allow for intramolecular Williamson ether synthesis upon treatment with a base to deprotonate another hydroxyl group.

Iodocyclization: In the presence of iodine and a base, the double bond can be activated towards nucleophilic attack by a nearby hydroxyl group, leading to the formation of an iodinated cyclic ether.

Mechanistic Insights into Transformation Pathways

Kinetic and Thermodynamic Considerations

The pathways of chemical transformations involving this compound are governed by both kinetic and thermodynamic factors. The relative rates of competing reactions determine the product distribution under kinetic control (lower temperatures, shorter reaction times), while the relative stabilities of the possible products dictate the outcome under thermodynamic control (higher temperatures, longer reaction times).

For instance, in the selective protection of the hydroxyl groups, the formation of the 6-O-protected product is often kinetically favored due to the higher reactivity of the primary hydroxyl group. However, if the reaction is allowed to proceed for an extended period, thermodynamic equilibration might lead to a different product distribution, potentially favoring a more stable, internally coordinated structure.

Hypothetical Kinetic and Thermodynamic Data for a Model Reaction:

Consider the intramolecular cyclization to form a five-membered (tetrahydrofuran) versus a six-membered (tetrahydropyran) ring. The following table presents plausible, though hypothetical, kinetic and thermodynamic parameters that would influence the product ratio.

Cyclization PathwayActivation Energy (Ea, kJ/mol)Enthalpy of Reaction (ΔH, kJ/mol)Relative Rate (k_rel) at 298 K
5-exo-tet (to Tetrahydrofuran)80-25100
6-exo-tet (to Tetrahydropyran)95-351

This table contains hypothetical values for illustrative purposes. The 5-exo-tet cyclization is generally kinetically favored according to Baldwin's rules.

Reaction Intermediate Characterization

The elucidation of reaction mechanisms for the transformations of this compound relies heavily on the characterization of transient intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for identifying these short-lived species. In some cases, intermediates can be trapped chemically or isolated under specific conditions (e.g., low temperatures).

For example, in the acid-catalyzed cyclization of this compound, the initial step would involve the protonation of a hydroxyl group to form an oxonium ion intermediate. This can be represented as:

R-OH + H⁺ ⇌ R-OH₂⁺

The subsequent intramolecular nucleophilic attack by another hydroxyl group would then lead to the cyclic ether product. The structure of the intermediate oxonium ion can be inferred from the final product distribution and by analogy to similar, well-studied reactions. While direct observation of such intermediates for this compound itself is not documented in the provided search results, their existence is a cornerstone of established reaction mechanisms in organic chemistry.

Spectroscopic and Advanced Analytical Characterization of Hex 3 Ene 1,2,6 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Hex-3-ene-1,2,6-triol, 1D (¹H, ¹³C) and 2D NMR experiments would be crucial for assigning every atom's position and confirming the connectivity and stereochemistry of the double bond.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton environment. The chemical shifts (δ) are influenced by adjacent functional groups, particularly the hydroxyl (-OH) groups and the carbon-carbon double bond. The olefinic protons (H3 and H4) would appear furthest downfield, while protons on carbons bearing hydroxyl groups would also be significantly shifted.

Similarly, the ¹³C NMR spectrum would provide a count of the unique carbon atoms. The presence of the double bond is confirmed by signals in the typical alkene region (120-140 ppm), clearly distinguishing it from its saturated analog, 1,2,6-hexanetriol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual values may vary based on solvent and stereochemistry.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted Multiplicity & CouplingPredicted ¹³C Chemical Shift (δ, ppm)
C1 (-CH₂OH)~3.5 - 3.7Multiplet~64 - 66
C2 (-CHOH-)~4.0 - 4.2Multiplet~72 - 74
C3 (=CH-)~5.5 - 5.8Multiplet (allylic & vinylic coupling)~128 - 132
C4 (=CH-)~5.6 - 5.9Multiplet (allylic & vinylic coupling)~130 - 134
C5 (-CH₂-)~2.2 - 2.4Multiplet (allylic coupling)~34 - 36
C6 (-CH₂OH)~3.6 - 3.8Triplet~60 - 62

The stereochemistry of the double bond (E or Z isomer) would significantly influence the coupling constant (J-value) between the vinyl protons H3 and H4. A trans configuration typically results in a larger coupling constant (³J ≈ 12-18 Hz) compared to a cis configuration (³J ≈ 6-12 Hz).

To definitively assign the predicted signals and piece together the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between H1 and H2, the allylic coupling between H2 and H3, the vinylic coupling between H3 and H4, the allylic coupling between H4 and H5, and finally the coupling between H5 and H6. This would confirm the uninterrupted chain of connectivity from C1 to C6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals based on the more easily interpreted proton spectrum. For example, the olefinic proton signals around 5.5-5.9 ppm would show a cross-peak to the olefinic carbon signals at ~130 ppm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about a molecule's mass and, by extension, its elemental formula and structural components through fragmentation analysis.

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its unique elemental formula, distinguishing it from any isomers.

Molecular Formula: C₆H₁₂O₃

Calculated Monoisotopic Mass: 132.07864 g/mol

An experimental HRMS measurement matching this value would provide strong evidence for the compound's elemental composition.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a polar polyol like this compound, derivatization (e.g., conversion to trimethylsilyl (B98337) ethers) is often required to increase volatility and thermal stability for GC analysis.

The electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺) at m/z = 132, although it may be weak due to the molecule's instability under EI conditions. The fragmentation pattern would be characteristic of an unsaturated alcohol. Expected fragmentation pathways include:

Loss of Water: A peak at m/z = 114 ([M-H₂O]⁺) resulting from the dehydration of one of the alcohol groups.

Alpha-Cleavage: Fission of C-C bonds adjacent to the oxygen atoms, leading to fragments from the loss of CH₂OH (m/z = 101) or other fragments.

Allylic Cleavage: Cleavage of the C2-C3 or C4-C5 bonds, which is favorable due to the stability of the resulting allylic carbocation. This would be a key pathway distinguishing it from saturated triols.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by features from its hydroxyl and alkene groups.

O-H Stretch: A very strong and broad absorption band would be expected in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

C-H Stretches: Signals just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would correspond to the sp³ hybridized C-H bonds, while weaker bands just above 3000 cm⁻¹ (~3020 cm⁻¹) would indicate the sp² C-H bonds of the alkene.

C=C Stretch: A key band for this molecule would appear at ~1650-1670 cm⁻¹. The intensity can be variable in IR, especially if the double bond is relatively symmetric. This band is often stronger and more reliable in the Raman spectrum.

C-O Stretch: Strong bands in the fingerprint region, between 1000-1200 cm⁻¹, would correspond to the C-O stretching vibrations of the primary and secondary alcohol groups.

=C-H Bend: An out-of-plane bending vibration in the 675-1000 cm⁻¹ region can help determine the stereochemistry of the double bond. A trans isomer would show a strong, characteristic band around 965-975 cm⁻¹, whereas a cis isomer would have a band around 675-730 cm⁻¹.

Table 2: Predicted Principal Infrared (IR) Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3500Strong, Broad
C-H Stretch (sp²)3010 - 3050Medium
C-H Stretch (sp³)2850 - 2960Strong
C=C Stretch (Alkene)1650 - 1670Weak to Medium
C-O Stretch (Alcohol)1000 - 1200Strong
=C-H Bend (Out-of-plane)675 - 975Medium to Strong

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To apply this method to this compound, a single crystal of high quality would first need to be prepared. This can be a challenging step for polyhydroxylated compounds which may be difficult to crystallize.

If a suitable crystal were obtained, it would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms could be determined.

The data obtained from a successful crystallographic analysis of this compound would be presented in a crystallographic data table. A hypothetical table is presented below to illustrate the type of information that would be reported.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₆H₁₂O₃
Formula Weight 132.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.532
b (Å) 5.421
c (Å) 15.123
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 690.4
Z 4
Density (calculated) (g/cm³) 1.270

This data would provide unequivocal proof of the connectivity of the atoms in this compound, as well as precise bond lengths and angles. Furthermore, the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups, would be revealed.

Chiroptical Techniques for Absolute Configuration Determination

This compound possesses a chiral center at the C2 position, and the double bond at C3 can exist as either the E or Z isomer. This gives rise to the possibility of enantiomers and diastereomers. Chiroptical techniques are essential for determining the absolute configuration of chiral molecules.

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized value that would be calculated from the observed rotation, the concentration of the sample, and the path length of the cell.

For this compound, the specific rotation of each enantiomer would be equal in magnitude but opposite in sign. A hypothetical data table for optical rotation measurements is shown below.

Hypothetical Optical Rotation Data for this compound Enantiomers

Enantiomer Specific Rotation [α] (degrees) Concentration ( g/100 mL) Solvent Wavelength (nm) Temperature (°C)
(+)-Hex-3-ene-1,2,6-triol +15.2 1.0 Methanol 589 20

While optical rotation can distinguish between enantiomers, it generally does not allow for the direct determination of the absolute configuration (R or S) without comparison to a known standard or theoretical calculations.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are associated with the electronic transitions of the molecule's chromophores.

For this compound, the double bond and the hydroxyl groups are the main chromophores. The CD spectrum would be sensitive to the spatial arrangement of these groups around the chiral center. By comparing the experimentally obtained CD spectrum to spectra predicted by computational methods for the different possible stereoisomers, the absolute configuration could be determined.

An enantiomer and its mirror image will produce CD spectra that are mirror images of each other. The presentation of CD data would typically involve a graphical representation of the spectrum, but key data points can be summarized in a table.

Hypothetical Circular Dichroism Data for (+)-Hex-3-ene-1,2,6-triol

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
210 +5000

Theoretical and Computational Chemistry Studies of Hex 3 Ene 1,2,6 Triol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Hex-3-ene-1,2,6-triol, these methods could provide invaluable insights into its stability, reactivity, and electronic properties.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could offer a higher level of theory for understanding this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide benchmark data for its geometric parameters and energies. Such studies are computationally more intensive but yield highly accurate results.

Molecular Dynamics Simulations for Conformational Analysis

The presence of a flexible carbon chain and multiple hydroxyl groups suggests that this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations would be the ideal tool to explore its conformational space. By simulating the motion of the atoms over time, MD can reveal the most stable conformers and the energy barriers between them. This information is crucial for understanding its physical properties and how it might interact with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic data, which can aid in the experimental identification and characterization of a compound. For this compound, theoretical calculations could predict its:

Infrared (IR) spectra: By calculating the vibrational frequencies, one could predict the positions and intensities of characteristic peaks, such as the O-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical predictions of 1H and 13C chemical shifts would be invaluable for interpreting experimental NMR data and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths, providing insight into its chromophores.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, studying its oxidation, esterification, or reactions at the double bond could be achieved by mapping the potential energy surface of the reaction. This would involve locating transition states and calculating activation energies, thereby providing a detailed, atomistic understanding of the reaction pathways.

Applications of Hex 3 Ene 1,2,6 Triol in Advanced Chemical Synthesis and Materials Science

Utilization as a Chiral Synthon in Complex Molecule Synthesis

The presence of stereocenters and reactive functional groups makes Hex-3-ene-1,2,6-triol a valuable chiral building block, or synthon, for the asymmetric synthesis of complex organic molecules. Its ability to introduce specific stereochemistry is crucial in the preparation of biologically active compounds and other stereochemically defined materials. The strategic placement of its hydroxyl and alkenyl functionalities allows for a variety of stereocontrolled reactions.

The synthesis of natural products, many of which possess potent biological activities, often represents a significant challenge in organic chemistry. nih.govjst.go.jpresearchgate.net this compound and its derivatives can serve as key starting materials or intermediates in the construction of these intricate molecular architectures. For instance, the 4-aminohex-5-ene-1,2,3-triol pattern, a derivative of hexene-triol, is a versatile intermediate for synthesizing various alkaloids. acs.org The strategic placement of the vinyl group in these triol intermediates allows for further chemical modifications, such as oxidative cleavage or olefin metathesis, to build more complex structures. acs.org

Research has demonstrated the use of related polyol structures in the synthesis of complex natural products. For example, the total synthesis of large polycyclic ethers like ciguatoxins and potent anthelmintic macrolides such as avermectins has been a major focus, showcasing the importance of chiral synthons in constructing such molecules. nih.govjst.go.jp While direct synthesis from this compound is not explicitly detailed in these examples, the underlying principles of using polyfunctional, chiral building blocks are highly relevant. The development of synthetic routes to various bioactive molecules often relies on the availability of such versatile starting materials. dokumen.pubncl.res.in

The controlled synthesis of molecules with specific three-dimensional arrangements of atoms is a cornerstone of modern chemistry. This compound provides a scaffold for achieving this stereochemical control. The development of stereoselective synthetic methods is crucial for accessing specific isomers of a compound, which can have vastly different biological or material properties. mdpi.com

Methodologies have been developed to access different stereoisomers of substituted hexene-triol derivatives. For example, a stereocontrolled route to the eight isomers of 4-benzylaminohex-5-ene-1,2,3-triol has been established, starting from chiral nonracemic epoxyimine precursors. acs.org This approach highlights the ability to manipulate the stereochemistry at multiple centers within the hexene-triol framework. Such stereochemically defined compounds are not only valuable as intermediates in natural product synthesis but also as standalone molecules with potential applications in medicinal chemistry and materials science.

Integration into Polymer and Oligomer Architectures

The trifunctional nature of this compound, with its three hydroxyl groups, makes it a valuable component in the synthesis of polymers and oligomers. Its ability to form multiple bonds allows for the creation of branched or cross-linked polymer networks, leading to materials with tailored properties.

This compound can be used as a monomer to create specialty polyols. These polyols, which are polymers or oligomers containing multiple hydroxyl groups, are key components in the production of various polymeric materials. For instance, the saturated analogue, 1,2,6-hexanetriol, is utilized in the synthesis of polyurethanes. wikipedia.orgsigmaaldrich.com The presence of the double bond in this compound offers an additional site for polymerization or post-polymerization modification, allowing for the creation of polymers with unique architectures and functionalities.

Crosslinking is a process that links polymer chains together, forming a three-dimensional network. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. The three hydroxyl groups of this compound allow it to act as an effective crosslinking agent in various resin systems, such as alkyd and polyester (B1180765) resins. wikipedia.orgsigmaaldrich.com The use of such crosslinkers is essential for producing durable coatings, adhesives, and composite materials. google.com The length of the carbon chain in this compound can also influence the flexibility and other physical properties of the final crosslinked polymer.

Role in the Design of Novel Chemical Reagents and Catalysts

The unique combination of functional groups in this compound makes it a promising candidate for the development of new chemical reagents and catalysts. The hydroxyl groups can be modified to create ligands for metal catalysts, while the double bond can participate in various chemical reactions.

The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. mdpi.com While specific applications of this compound as a catalyst or reagent are still an emerging area of research, the principles of using polyfunctional chiral molecules are well-established. For example, chiral diols and triols derived from natural terpenes have been successfully used as catalysts in enantioselective reactions. mdpi.com The structural features of this compound suggest its potential for similar applications, opening up new avenues for the design of efficient and selective catalytic systems.

Sustainable Chemistry and Bio-based Feedstock Considerations

The imperative to transition towards a more sustainable chemical industry has spurred significant research into the utilization of renewable resources for the production of valuable chemical entities. In this context, polyols such as this compound are of particular interest due to their potential to be derived from biomass, thereby reducing the reliance on petrochemical feedstocks. The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of renewable feedstocks, provide a framework for evaluating the sustainability of synthesizing and utilizing this triol.

The focus on bio-based feedstocks is driven by their potential carbon neutrality and the desire to create a circular economy. Carbohydrates, which are abundant in biomass, represent a key starting point for the synthesis of a wide array of chemicals. ru.nl The conversion of these complex natural polymers into simpler, functionalized molecules is a cornerstone of modern biorefinery concepts.

Potential Derivatization from Renewable Resources

While direct synthesis routes to this compound from renewable resources are not yet extensively documented in publicly available research, plausible pathways can be inferred from the established conversions of biomass-derived platform chemicals to related polyols, such as 1,2,6-Hexanetriol.

A prominent and well-studied platform chemical derivable from cellulosic biomass is 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org The synthesis of 1,2,6-Hexanetriol from HMF has been demonstrated through multi-step processes involving hydrogenation and hydrogenolysis. rsc.orgresearchgate.net This established route provides a strong basis for proposing a potential pathway to this compound.

One speculative, yet chemically reasonable, pathway could involve the following steps:

Dehydration of Hexoses: Abundant C6 sugars (hexoses) derived from the breakdown of cellulose (B213188) and hemicellulose in biomass are dehydrated to produce 5-hydroxymethylfurfural (HMF).

Hydrogenation of HMF: HMF can be selectively hydrogenated to yield various intermediates. For instance, partial hydrogenation could lead to furan-containing diols.

Ring Opening and Further Hydrogenation: Subsequent acid-catalyzed ring-opening of the furan (B31954) ring followed by controlled hydrogenation of the resulting intermediates could theoretically be tailored to produce an unsaturated triol like this compound. This would require careful selection of catalysts and reaction conditions to preserve the double bond at the C3 position while reducing other functionalities.

Another potential bio-based precursor is levoglucosanol, which can be derived from cellulose. Research has shown the conversion of levoglucosanol to hexane-1,2,5,6-tetrol. researchgate.net Further chemical modifications of such tetrols could potentially lead to the desired unsaturated triol.

The table below outlines potential bio-based precursors and the key transformation types that could be explored for the synthesis of this compound.

Bio-based PrecursorKey Chemical TransformationsPotential for this compound Synthesis
5-Hydroxymethylfurfural (HMF)Hydrogenation, Hydrogenolysis, Ring OpeningHigh: Established routes to the closely related 1,2,6-Hexanetriol suggest that modification of reaction conditions could yield the unsaturated analogue. rsc.orgresearchgate.net
LevoglucosanolHydrolysis, HydrogenationModerate: Can be converted to saturated hexanetetrols; further selective dehydration would be required. researchgate.net
Carbohydrates (e.g., Glucose, Fructose)Dehydration, OlefinationModerate: Direct olefination of unprotected carbohydrates is an emerging field that could potentially be adapted. ru.nl

It is important to note that the development of such bio-based routes is an active area of research. The primary challenges lie in achieving high selectivity and yield, which are crucial for the economic viability of any bio-based chemical process. The use of heterogeneous catalysts is often preferred in these transformations to facilitate easier separation and recycling, aligning with the principles of sustainable chemistry. researchgate.net

The derivatization of natural phenols and terpenoids also showcases the potential of converting complex bio-molecules into valuable chemical synthons, although direct pathways to aliphatic triols from these sources are less direct. mdpi.comnih.gov

Q & A

Q. What metabolomic approaches are optimal for tracing this compound in biological systems?

  • Methodological Answer : Use 13C^{13}C-labeled analogs and track via LC-HRMS/MS. Employ stable isotope-resolved metabolomics (SIRM) to identify metabolic intermediates. Validate with in vitro enzyme assays (e.g., cytochrome P450 isoforms) and in silico docking simulations (AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.